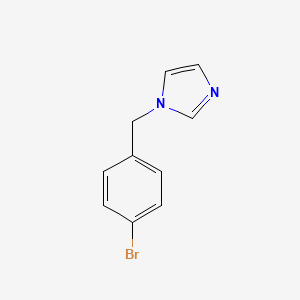

1-(4-bromobenzyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSYLIOMLCYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388130 | |

| Record name | 1-(4-bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-46-2 | |

| Record name | 1-(4-bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-bromobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromobenzyl)-1H-imidazole, a key building block in the development of various pharmacologically active compounds. This document details the experimental protocol for its synthesis, along with a thorough analysis of its structural and spectroscopic properties.

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of the 4-bromobenzyl group provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 4-bromobenzyl bromide. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Protocol

The following protocol is a widely used and effective method for the synthesis of this compound.

Materials:

-

Imidazole

-

4-Bromobenzyl bromide

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of sodium hydride (60% in mineral oil) is prepared in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-4 °C).

-

A solution of imidazole in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride.

-

The reaction mixture is stirred at 0-4 °C for a specified time to allow for the complete deprotonation of imidazole.

-

A solution of 4-bromobenzyl bromide in anhydrous DMF is then added dropwise to the reaction mixture at 0-4 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Yield:

While a specific yield for this exact reaction was not found in the surveyed literature, similar N-alkylation reactions of imidazoles with substituted benzyl halides typically proceed in good to excellent yields, often ranging from 70% to 95%, depending on the specific reaction conditions and purification methods employed.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂[1][2] |

| Molecular Weight | 237.10 g/mol [1][2] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazole H-2 | ~7.7 | s | 1H |

| Imidazole H-4/H-5 | ~7.2, ~6.9 | s, s | 1H, 1H |

| Benzyl CH₂ | ~5.2 | s | 2H |

| Aromatic CH (ortho to CH₂) | ~7.1 | d | 2H |

| Aromatic CH (ortho to Br) | ~7.5 | d | 2H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are as follows:

| Carbon | Chemical Shift (ppm) |

| Imidazole C-2 | ~137 |

| Imidazole C-4 | ~129 |

| Imidazole C-5 | ~120 |

| Benzyl CH₂ | ~50 |

| Aromatic C (C-Br) | ~122 |

| Aromatic CH (ortho to Br) | ~132 |

| Aromatic CH (ortho to CH₂) | ~129 |

| Aromatic C (C-CH₂) | ~136 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum indicates the presence of specific functional groups. Key vibrational frequencies (ν) in cm⁻¹ include:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3150 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N and C=C stretching (imidazole and aromatic rings) | 1600 - 1450 |

| C-N stretching | 1360 - 1250 |

| C-Br stretching | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 236 and 238 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Signaling Pathways and Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow, as illustrated in the diagrams below.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The straightforward synthetic route and the well-defined spectroscopic properties make this compound a valuable intermediate for researchers and scientists in the field of drug development. The data and methodologies presented herein can serve as a reliable resource for the preparation and validation of this important chemical entity.

References

Technical Guide: 1-(4-bromobenzyl)-1H-imidazole (CAS: 72459-46-2)

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

1-(4-bromobenzyl)-1H-imidazole is a heterocyclic organic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromobenzyl group attached to an imidazole ring, makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, and its established role in the landscape of drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72459-46-2 | [1] |

| Molecular Formula | C₁₀H₉BrN₂ | [2] |

| Molecular Weight | 237.10 g/mol | [2] |

| Melting Point | 75 °C | [1][2] |

| Boiling Point | 371.5 ± 17.0 °C (Predicted) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | White to yellow solid | [2] |

| Purity | ≥95% (Commercially available) | [1] |

| InChI Key | MZJSYLIOMLCYIS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While specific, experimentally derived spectra for this compound are not widely published in peer-reviewed literature, the expected NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

| Data Type | Expected Chemical Shifts (δ ppm) |

| ¹H NMR | Imidazole Protons: - H-2: ~7.8-8.1 (singlet)- H-4/H-5: ~7.0-7.2 (singlets or doublets)Benzyl Protons: - Methylene (-CH₂-): ~5.2-5.4 (singlet)- Aromatic (phenyl): ~7.1-7.6 (multiplet, AA'BB' system) |

| ¹³C NMR | Imidazole Carbons: - C-2: ~137-139- C-4/C-5: ~119-130Benzyl Carbons: - Methylene (-CH₂-): ~50-52- C-Br: ~121-123- Aromatic CH: ~129-132- Quaternary C: ~135-137 |

Note: These are predicted ranges. Actual experimental values may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the N-alkylation of imidazole with 4-bromobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks the benzylic carbon. Below are two common and effective protocols.

Protocol 1: Alkylation using a Mild Base (Potassium Carbonate)

This method is a widely used and relatively safe procedure for N-alkylation.

Materials:

-

Imidazole

-

4-Bromobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirring suspension, add a solution of 4-bromobenzyl bromide (1.0-1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

Protocol 2: Alkylation using a Strong Base (Sodium Hydride)

This method is often faster and may result in higher yields but requires handling of the highly reactive and flammable sodium hydride.

Materials:

-

Imidazole

-

4-Bromobenzyl bromide

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Imidazolide Anion: To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C (ice bath). Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add 4-bromobenzyl bromide (1.05 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Partition the mixture between water and ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel or recrystallization.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a key intermediate. Its utility stems from the distinct reactivity of its two main components:

-

The Imidazole Ring: This moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination.[3][4] It is considered a "privileged structure" in medicinal chemistry.

-

The Bromobenzyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

This dual functionality makes it an ideal starting material for building libraries of compounds for high-throughput screening in drug discovery programs. It serves as a scaffold to which various functionalities can be attached to explore structure-activity relationships (SAR).

Visualized Workflows and Logical Relationships

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.

Caption: General workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This compound is a key building block. The diagram below illustrates its logical position in a synthetic hierarchy, enabling the creation of more complex, potentially bioactive molecules through further chemical transformations.

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and lab coat. Handle in a well-ventilated area or fume hood.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound (CAS: 72459-46-2) is a synthetically valuable compound whose importance lies in its role as a versatile intermediate rather than a final product with known biological activity. Its straightforward synthesis via N-alkylation and the presence of a modifiable bromophenyl group make it a staple in the toolkit of medicinal chemists for constructing novel molecules with therapeutic potential. The protocols and data provided in this guide serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4-bromobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromobenzyl)-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. As a versatile building block, its structural and electronic properties are crucial for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signatures, and a general experimental protocol for its synthesis. Due to the limited availability of specific experimental crystallographic and spectroscopic data in peer-reviewed literature, this guide combines established data with predicted values based on analogous structures to offer a thorough profile of the molecule.

Molecular Identity and Physicochemical Properties

This compound is characterized by an imidazole ring N-substituted with a 4-bromobenzyl group. This substitution pattern imparts specific steric and electronic features that influence its reactivity and potential for intermolecular interactions. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 1-[(4-Bromophenyl)methyl]-1H-imidazole | [2] |

| CAS Number | 72459-46-2 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrN₂ | [1][3] |

| Molecular Weight | 237.10 g/mol | [1][3] |

| Physical Form | Solid | |

| Melting Point | 75 °C | |

| Boiling Point | 371.5 °C at 760 mmHg | |

| InChI | 1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| InChIKey | MZJSYLIOMLCYIS-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1CBr)N2C=CN=C2 |

Molecular Structure Visualization

The molecular structure consists of a planar imidazole ring linked via a methylene bridge to a para-substituted bromophenyl ring. The flexibility of the methylene linker allows for various conformations, influencing the molecule's packing in the solid state and its binding to biological targets.

Crystallographic Data

A definitive single-crystal X-ray diffraction study for this compound was not identified in a comprehensive search of the Cambridge Structural Database (CSD) and other literature. However, analysis of structurally related compounds, such as 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione, reveals key structural motifs.[4] In such structures, the bromobenzyl group is often oriented at a significant dihedral angle relative to the heterocyclic ring, a feature that is likely to be present in the title compound. Precise bond lengths and angles for this compound would require experimental determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific, fully assigned spectra for this compound are not widely published, the expected spectral features can be predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei. These predictions are based on typical values for substituted imidazoles and benzyl derivatives.[5]

| ¹H NMR (Predicted) | δ (ppm) | ¹³C NMR (Predicted) | δ (ppm) |

| H2 (imidazole) | 7.6 - 7.8 | C2 (imidazole) | 137 - 139 |

| H4/H5 (imidazole) | 7.0 - 7.2 | C4/C5 (imidazole) | 119 - 130 |

| CH₂ (benzyl) | 5.2 - 5.4 | CH₂ (benzyl) | 50 - 53 |

| Aromatic CH (ortho to CH₂) | 7.1 - 7.3 | Aromatic C (ortho to CH₂) | 128 - 130 |

| Aromatic CH (ortho to Br) | 7.4 - 7.6 | Aromatic C (ortho to Br) | 131 - 133 |

| Aromatic C (ipso to CH₂) | 135 - 137 | ||

| Aromatic C (ipso to Br) | 121 - 123 |

Predicted spectra are typically referenced to a standard solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3100 - 3150 | C-H stretching (imidazole ring) |

| 3000 - 3100 | C-H stretching (aromatic ring) |

| 2850 - 2960 | C-H stretching (methylene) |

| 1590 - 1610 | C=C stretching (aromatic ring) |

| 1450 - 1550 | C=N and C=C stretching (imidazole ring) |

| 1000 - 1100 | C-Br stretching |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 236/238 | Molecular ion peak [M]⁺ and [M+2]⁺, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 157 | Loss of bromine radical: [M - Br]⁺ |

| 91 | Tropylium ion, a common fragment from benzyl groups. |

| 68 | Imidazole fragment. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of N-substituted imidazoles is the direct N-alkylation of imidazole.[6] The following is a generalized protocol for the synthesis of the title compound.

Reaction: Imidazole + 4-Bromobenzyl bromide → this compound

Materials:

-

Imidazole

-

4-Bromobenzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using the following standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Melting Point: The melting point of the purified solid should be determined and compared to the literature value.

-

Chromatography: TLC and/or HPLC can be used to assess the purity of the final product.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 72459-46-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Crystal structure of 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-bromobenzyl)-1H-imidazole in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-bromobenzyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole core functionalized with a 4-bromobenzyl group. While specific, direct studies on the biological mechanism of action of this particular molecule are not extensively documented in peer-reviewed literature, its classification as a "Protein Degrader Building Block" provides a clear context for its intended application in the field of targeted protein degradation (TPD). This technical guide elucidates the core principles of its likely mechanism of action within this framework, focusing on its role as a key synthetic intermediate in the creation of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. We will explore the fundamental concepts of TPD, the potential protein targets for imidazole-based ligands, and the experimental workflows required to characterize the activity of degraders derived from this building block.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely. The most prominent TPD technology is the use of PROTACs.

PROTACs are heterobifunctional molecules composed of three key components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The primary mechanism of action for a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The Role of this compound as a Building Block

Given its chemical structure, this compound serves as a versatile scaffold in the synthesis of targeted protein degraders. The imidazole ring is a common motif in medicinal chemistry, known to interact with various protein targets. The 4-bromobenzyl group provides a reactive handle, specifically the bromine atom, which can be readily modified using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a linker, which is then connected to an E3 ligase ligand.

The logical workflow for utilizing this building block in drug discovery is outlined below.

Caption: Workflow for PROTAC development using the imidazole building block.

Potential Signaling Pathways and Protein Targets

While the specific protein target for a degrader derived from this compound would be determined by further chemical modifications and the nature of the complete PROTAC molecule, the imidazole scaffold is known to be a privileged structure for targeting several classes of proteins implicated in disease.

-

Kinases: Many imidazole-based compounds are potent kinase inhibitors. A PROTAC derived from this building block could potentially target kinases involved in oncogenic signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. For instance, some imidazole derivatives have shown activity against EGFR and B-Raf.

-

Tubulin: Certain imidazole compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

-

Receptor Tyrosine Kinases (RTKs): A recent study highlighted that some imidazole derivatives can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK), which is involved in cell survival and proliferation.

-

Wnt/β-catenin Pathway: The same study on AXL-RTK inhibitors also showed a downregulation of target genes in the Wnt/β-catenin pathway, such as c-Myc.

A hypothetical signaling pathway that could be targeted is depicted below.

Caption: PROTAC-mediated degradation of a receptor tyrosine kinase.

Quantitative Data Summary

As this compound is a building block, it does not have intrinsic biological activity data such as IC50 or EC50 values in the context of a final drug. However, once a final PROTAC molecule is synthesized, a series of quantitative assays would be performed to characterize its potency and efficacy. The table below illustrates the types of data that would be collected.

| Parameter | Description | Typical Assay | Example Value |

| Binding Affinity (Kd) | Measures the binding strength of the PROTAC to the Protein of Interest (POI) and the E3 Ligase independently. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | 1-100 nM |

| Ternary Complex Formation (α) | Measures the cooperativity of the formation of the POI-PROTAC-E3 Ligase complex. | SPR, Fluorescence Resonance Energy Transfer (FRET) | >1 |

| Degradation Potency (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein in cells. | Western Blot, Mass Spectrometry-based Proteomics | 1-50 nM |

| Maximal Degradation (Dmax) | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | Western Blot, Mass Spectrometry-based Proteomics | >90% |

| Cellular Potency (GI50) | The concentration of the PROTAC that causes 50% inhibition of cell proliferation. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | 10-500 nM |

Detailed Experimental Protocols

The characterization of a novel protein degrader derived from this compound would involve a series of key experiments.

Western Blotting for Protein Degradation

-

Objective: To quantify the reduction in the levels of the target protein following treatment with the PROTAC.

-

Methodology:

-

Plate cells (e.g., a cancer cell line known to express the POI) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of total protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Cell Viability Assay (MTT)

-

Objective: To determine the effect of POI degradation on cell proliferation and viability.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

-

Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Formation

-

Objective: To measure the binding kinetics of the PROTAC to its targets and to confirm the formation of the ternary complex.

-

Methodology:

-

Immobilize the purified POI or E3 ligase on a sensor chip.

-

Flow a series of concentrations of the PROTAC over the chip to measure the binding affinity (Kd) to the individual proteins.

-

To measure ternary complex formation, saturate the immobilized POI with the PROTAC and then flow the E3 ligase over the complex. An increase in the response unit (RU) indicates the formation of the ternary complex.

-

Alternatively, immobilize the E3 ligase, saturate with the PROTAC, and then flow the POI.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and to calculate the Kd.

-

Conclusion

This compound is a valuable chemical entity within the rapidly advancing field of targeted protein degradation. Its mechanism of action is not as a standalone therapeutic but as a foundational component for the construction of highly specific and potent protein degraders. By leveraging the known pharmacology of the imidazole scaffold and the strategic placement of the bromobenzyl group for synthetic elaboration, researchers can develop novel PROTACs to target a wide array of disease-relevant proteins. The comprehensive characterization of these resulting molecules, through a combination of biochemical, cellular, and mechanistic studies, is essential for advancing them through the drug discovery pipeline. This guide provides a foundational understanding of the principles and experimental approaches required for this endeavor.

The Biological Versatility of 1-(4-Bromobenzyl)-1H-Imidazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromobenzyl)-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide consolidates the current understanding of these derivatives, focusing on their antimicrobial, antifungal, and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this chemical core.

Antimicrobial and Antifungal Activities

Derivatives of this compound and structurally related compounds have been investigated for their efficacy against a range of microbial and fungal pathogens. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the MIC values for various imidazole derivatives against selected bacterial and fungal strains. It is important to note that direct data for a series of this compound derivatives is limited in publicly available literature; therefore, data for structurally related compounds are included to provide a broader context for structure-activity relationships.

| Compound ID/Description | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| (E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazide | Escherichia coli ATCC 35218 | Similar to standards | Kanamycin B, Penicillin G | - |

| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | Saccharomyces cerevisiae | 95 ± 7.07 (IC50) | - | - |

| 2,5-bis(4-chlorophenyl)-1-methyl-1H-imidazole | Saccharomyces cerevisiae | - | - | - |

| N-substituted imidazole derivative (1b) | Staphylococcus aureus | - | - | - |

| Bacillus subtilis | - | - | - | |

| Escherichia coli | - | - | - | |

| Pseudomonas aeruginosa | - | - | - | |

| Candida albicans | - | - | - | |

| Aspergillus niger | - | - | - |

Note: Specific MIC values for compound (1b) were not provided in the abstract, but it was identified as the most active in the series.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution or tube dilution method, following established guidelines.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader. Positive and negative controls are included in each assay.

Cytotoxic Activity

Several studies have highlighted the potential of imidazole derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Quantitative Cytotoxicity Data

The following table presents the IC50 values for imidazole derivatives against different human cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) |

| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | Saccharomyces cerevisiae | 95 ± 7.07 |

| Imidazole-pyridine hybrid 5c | BT474 (breast) | 35.98 ± 1.09 (24h), 40.47 ± 1.13 (48h) |

| MDA-MB-468 (breast) | 43.46 ± 1.08 (24h), 49.23 ± 1.21 (48h) | |

| Imidazole-pyridine hybrid 5d | BT474 (breast) | 35.56 ± 1.02 (24h), 39.62 ± 1.09 (48h) |

| Imidazole-pyridine hybrid 5e | BT474 (breast) | 39.19 ± 1.12 (24h), 39.85 ± 1.25 (48h) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT. The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action

The biological activities of imidazole derivatives are often attributed to their ability to interact with key biological targets, such as enzymes and signaling pathways. While the precise mechanisms for many this compound derivatives are still under investigation, related compounds have been shown to exert their effects through various pathways.

Enzyme Inhibition

A prominent mechanism of action for many antifungal azole compounds is the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[2] This disruption of the fungal cell membrane leads to cell death. Imidazole derivatives have also been shown to inhibit other enzymes, including those involved in cancer progression.[3]

Conceptual Pathway of Azole Antifungal Action

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Induction of Oxidative Stress

Some studies suggest that imidazole derivatives can induce oxidative stress in target cells.[4] This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to apoptosis or cell death.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives and their analogues. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 3. nbinno.com [nbinno.com]

- 4. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-(4-bromobenzyl)-1H-imidazole: A Technical Whitepaper

Disclaimer: Publicly available scientific literature lacks specific data on the therapeutic targets and mechanism of action of 1-(4-bromobenzyl)-1H-imidazole. This document, therefore, presents a technical guide on the potential therapeutic targets based on the well-documented biological activities of structurally related N-benzylimidazole and other imidazole derivatives. The information herein should serve as a foundational resource for initiating research and development efforts for this compound.

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The compound this compound, featuring an N-benzyl substitution and a bromine atom on the phenyl ring, possesses structural elements that suggest potential for diverse pharmacological activities. This whitepaper explores the plausible therapeutic targets and mechanisms of action for this compound by extrapolating from the known biological profiles of related imidazole derivatives.

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, this compound could be investigated for the following therapeutic applications:

-

Antimicrobial Therapy: Imidazole derivatives are renowned for their antifungal and antibacterial properties.

-

Oncology: Various imidazole-containing compounds have demonstrated significant anticancer activity.

-

Anti-inflammatory Treatment: The imidazole nucleus is present in several compounds with anti-inflammatory properties.

-

Neurological Disorders: Certain imidazole derivatives have shown potential as anticonvulsant agents.

A summary of potential molecular targets for imidazole derivatives is presented in Table 1.

| Therapeutic Area | Potential Molecular Target | Rationale based on Imidazole Derivatives |

| Antimicrobial | Lanosterol 14α-demethylase | Inhibition of this enzyme disrupts ergosterol synthesis in fungi, leading to cell membrane damage. This is a well-established mechanism for azole antifungals. |

| Bacterial DNA gyrase and topoisomerase IV | Inhibition of these enzymes interferes with bacterial DNA replication, transcription, and repair. | |

| Oncology | Tubulin | Disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. |

| Kinases (e.g., EGFR, VEGFR) | Inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. | |

| Topoisomerases | Inhibition of DNA replication and induction of apoptosis in cancer cells. | |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin synthesis, which are key mediators of inflammation. |

| p38 MAP Kinase | Modulation of inflammatory cytokine production. | |

| Neurological Disorders | Voltage-gated sodium channels | Modulation of neuronal excitability. |

| GABA-A receptors | Enhancement of inhibitory neurotransmission. |

Potential Signaling Pathways

The interaction of this compound with its potential targets could modulate various signaling pathways. Below are representative diagrams of pathways that could be affected based on the known activities of imidazole derivatives.

Figure 1: Potential antifungal mechanism of action.

Figure 2: Potential anticancer signaling pathway inhibition.

Proposed Experimental Protocols

To elucidate the therapeutic targets and mechanism of action of this compound, a systematic experimental approach is necessary.

In Vitro Target-Based Assays

A logical workflow for initial in vitro screening is depicted below.

Figure 3: High-level experimental workflow for drug discovery.

a. Enzyme Inhibition Assays (e.g., Lanosterol 14α-demethylase)

-

Objective: To determine the inhibitory activity of the compound against a specific enzyme.

-

Methodology:

-

Recombinant human lanosterol 14α-demethylase is incubated with varying concentrations of this compound.

-

The substrate, lanosterol, is added to initiate the reaction.

-

The reaction is stopped after a defined period, and the product formation is quantified using LC-MS/MS.

-

The IC50 value (concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

-

b. Kinase Inhibition Assays

-

Objective: To screen the compound against a panel of kinases to identify potential targets.

-

Methodology:

-

A radiometric or fluorescence-based kinase assay is used.

-

The compound is incubated with a specific kinase, its substrate peptide, and ATP (radiolabeled or modified for detection).

-

The amount of phosphorylated substrate is measured to determine the kinase activity.

-

The percent inhibition at a given concentration is calculated, and for active compounds, the IC50 is determined.

-

Cell-Based Assays

a. Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Methodology (Broth Microdilution):

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate containing microbial growth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

b. Cancer Cell Line Viability Assays

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

-

Methodology (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

While specific experimental data for this compound is not yet available in the public domain, its chemical structure strongly suggests a high potential for biological activity. The therapeutic targets and pathways outlined in this whitepaper, derived from the extensive research on related imidazole derivatives, provide a solid foundation for initiating a comprehensive investigation into its pharmacological profile. A systematic approach involving in vitro target-based and cell-based assays will be crucial in uncovering the specific therapeutic applications of this promising compound. The experimental protocols and workflows detailed here offer a roadmap for such an investigation, paving the way for potential new therapeutic interventions.

The Structure-Activity Relationship of 1-Benzyl-1H-Imidazoles: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationships of 1-Benzyl-1H-Imidazole Derivatives

The 1-benzyl-1H-imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities. The strategic placement of a benzyl group on the imidazole nitrogen, coupled with diverse substitutions on both the benzyl and imidazole rings, has profound effects on the pharmacological profile of these compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-benzyl-1H-imidazoles, focusing on their activity as Takeda G-protein-coupled receptor 5 (TGR5) agonists, aldosterone synthase (CYP11B2) inhibitors, and their potential as anticancer and antimicrobial agents. This document is intended to be a resource for researchers and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

TGR5 Agonistic Activity

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising target for the treatment of metabolic diseases, including type 2 diabetes and obesity. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes glucose homeostasis. A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists.

Quantitative Structure-Activity Relationship Data for TGR5 Agonists

The following table summarizes the in vitro efficacy of selected 1-benzyl-1H-imidazole-5-carboxamide derivatives, highlighting the impact of substitutions on the benzyl moiety on their agonistic activity against human TGR5 (hTGR5).

| Compound ID | R Group on Benzyl Ring | EC50 (nM) of hTGR5 Agonistic Activity |

| 1a | H | 15.3 |

| 1b | 4-Methyl | 10.7 |

| 1c | 4-Methoxy | 13.9 |

| 1d | 4-(Trifluoromethyl) | 1.3 |

| 1e | 4-Chloro | 2.8 |

| 1f | 4-(Trifluoromethoxy) | 5.6 |

Data sourced from Bioorganic & Medicinal Chemistry, 2021, 32, 115972.[1]

The SAR data reveals that electron-withdrawing groups at the para-position of the benzyl ring significantly enhance the agonistic potency. The 4-(trifluoromethyl)benzyl derivative (1d) exhibited the highest potency, with an EC50 value of 1.3 nM.

TGR5 Signaling Pathway

The activation of TGR5 by a 1-benzyl-1H-imidazole agonist initiates a downstream signaling cascade that culminates in the secretion of GLP-1.

References

"1-(4-bromobenzyl)-1H-imidazole as a building block in medicinal chemistry"

An In-Depth Technical Guide: 1-(4-bromobenzyl)-1H-imidazole as a Core Building Block in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4][5][6][7] Among the vast library of imidazole-containing scaffolds, this compound stands out as a particularly versatile and valuable building block. Its structure, featuring the biologically active imidazole moiety and a synthetically tractable bromobenzyl group, provides an ideal starting point for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for extensive chemical modifications, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies. This guide explores the synthesis, diverse pharmacological applications, and experimental protocols related to this compound and its derivatives, highlighting its significance in the quest for new drugs.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a straightforward and efficient process, making it an readily accessible starting material for medicinal chemistry campaigns.

Experimental Protocol: Synthesis of this compound (S11a)[8]

-

Materials: Sodium hydride (NaH, 60% in paraffin oil), dry dimethylformamide (DMF), imidazole, 1-bromo-4-(bromomethyl)benzene.

-

Procedure:

-

Suspend sodium hydride (19.5 mmol, 800 mg) in 3 mL of dry DMF.

-

Cool the suspension to 4°C.

-

Add a solution of imidazole (15.0 mmol, 1.02 g) in 3 mL of DMF dropwise to the cooled suspension.

-

Stir the resulting solution at 4°C for 1 hour to allow for the deprotonation of imidazole.

-

In a separate flask, dissolve 1-bromo-4-(bromomethyl)benzene (15.0 mmol, 3.75 g) in DMF.

-

Add the solution of 1-bromo-4-(bromomethyl)benzene to the reaction mixture.

-

Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using silica gel column chromatography to obtain the pure this compound.

-

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-(4-bromobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(4-bromobenzyl)-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.60 | s | 1H | H-2 (imidazole ring) |

| ~7.50 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.15 | s | 1H | H-5 (imidazole ring) |

| ~7.10 | d | 2H | Ar-H (ortho to Br) |

| ~6.90 | s | 1H | H-4 (imidazole ring) |

| ~5.10 | s | 2H | CH₂ (benzyl) |

Solvent: CDCl₃. The chemical shifts are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | C-2 (imidazole ring) |

| ~136.5 | Ar-C (quaternary, attached to CH₂) |

| ~132.0 | Ar-CH (ortho to Br) |

| ~129.5 | C-5 (imidazole ring) |

| ~129.0 | Ar-CH (ortho to CH₂) |

| ~122.0 | Ar-C (quaternary, attached to Br) |

| ~119.5 | C-4 (imidazole ring) |

| ~50.0 | CH₂ (benzyl) |

Solvent: CDCl₃. The chemical shifts are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1510 | Medium | Imidazole ring C=N stretch |

| ~1070 | Strong | C-N stretch |

| ~1010 | Strong | C-Br stretch |

The IR data is based on characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 236/238 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 157 | Medium | [M - Br]⁺ |

| 169/171 | High | [Br-C₆H₄-CH₂]⁺ (Bromobenzyl cation) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 68 | Medium | [C₃H₄N₂]⁺ (Imidazole cation) |

The fragmentation pattern is predicted based on the structure of the molecule. The presence of bromine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

2.1 Synthesis of this compound

This protocol is adapted from established methods for the N-alkylation of imidazoles.

-

Materials: Imidazole, 4-bromobenzyl bromide, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of imidazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imidazolide anion.

-

Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.2 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.

-

2.3 IR Spectroscopy

-

Sample Preparation:

-

Thin Film: If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

2.4 Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For ESI, the sample is introduced via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Solubility and Stability of 1-(4-bromobenzyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of 1-(4-bromobenzyl)-1H-imidazole. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogs, fundamental chemical principles, and established pharmaceutical testing guidelines. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering guidance on handling, formulation, and the design of further experimental studies. This guide outlines standard protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to elucidate the stability profile of this compound.

Introduction

This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole moiety is a key structural feature in many biologically active molecules, and the introduction of a 4-bromobenzyl group can significantly influence its physicochemical properties, including solubility and stability.[1][2] A thorough understanding of these properties is critical for its development and application, impacting everything from synthesis and purification to formulation and bioavailability. This guide provides a summary of the available data and outlines a systematic approach for the experimental characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from commercial supplier safety data sheets and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72459-46-2 | [3][4][5] |

| Molecular Formula | C₁₀H₉BrN₂ | [3][5] |

| Molecular Weight | 237.1 g/mol | [3][5] |

| Melting Point | 75 °C | [6] |

| Boiling Point | 371.5 °C at 760 mmHg | [6] |

| Appearance | Solid | [6] |

| Purity | Typically >95% | [4][6] |

| Storage | Store at room temperature. | [5][6] |

Solubility Profile

Imidazole itself is highly soluble in polar solvents like water and alcohols.[7] The solubility of imidazole derivatives is influenced by the nature of the substituents. The 4-bromobenzyl group introduces a significant hydrophobic character to the molecule, which would be expected to decrease its aqueous solubility compared to unsubstituted imidazole. Conversely, the lipophilic nature of the benzyl group likely enhances its solubility in organic solvents.

The imidazole ring has a pKa of approximately 7 for its conjugate acid, meaning its protonation state and, consequently, its solubility in aqueous media are pH-dependent.[8] It is anticipated that the solubility of this compound in aqueous solutions will increase in acidic conditions due to the formation of the protonated imidazolium cation.[7]

Table 2: Inferred and Potential Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water (neutral pH) | Low to sparingly soluble | The hydrophobic 4-bromobenzyl group is expected to dominate, reducing aqueous solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | Moderately soluble | Protonation of the imidazole nitrogen to form a more soluble salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Low solubility | The molecule is expected to be in its neutral, less soluble form. |

| Methanol, Ethanol | Soluble | Polar protic solvents are generally good solvents for imidazole derivatives. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent often used in analytical chemistry. |

| Dichloromethane, Chloroform | Soluble | Non-polar organic solvents are likely to dissolve the compound due to the benzyl group. |

| Hexanes, Heptane | Sparingly soluble to insoluble | Highly non-polar solvents are unlikely to be effective. |

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Withdraw a known volume of the clear, saturated supernatant. Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability Profile and Degradation Pathways

Specific stability data for this compound is not available. However, the stability of the molecule can be inferred from the known reactivity of the imidazole ring and the bromo-benzyl moiety. Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11]

The imidazole ring is susceptible to oxidation and photodegradation.[12] The stability of halogenated aromatic compounds generally correlates with the carbon-halogen bond strength, which follows the trend C-Cl > C-Br > C-I.[13] This suggests that the C-Br bond in this compound could be a site of degradation, particularly under photolytic conditions.

Table 3: Predicted Stability and Potential Degradation Pathways

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, heat) | Likely stable | Hydrolysis is not a primary pathway for the core structure. |

| Basic (e.g., 0.1 M NaOH, heat) | Potentially susceptible to hydrolysis | Possible cleavage of the benzyl-imidazole bond, though likely requires harsh conditions. |

| Oxidative (e.g., H₂O₂, heat) | Susceptible | Oxidation of the imidazole ring.[12] |

| Thermal (solid state and solution) | Likely stable at moderate temperatures | Decomposition at elevated temperatures. |

| Photolytic (UV/Vis light) | Susceptible | Cleavage of the C-Br bond to form radical species, and potential degradation of the imidazole ring.[12][13] |

Recommended Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines to elucidate the intrinsic stability of the molecule.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

-

Oxidation: Treat with 3% H₂O₂ at room temperature or elevated temperature.

-

Thermal Stress: Expose the solid and solution samples to high temperatures (e.g., 80-100 °C).

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Sample at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to assess the rate of degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Caption: Workflow for stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, a comprehensive profile can be inferred from the behavior of related compounds and fundamental chemical principles. It is anticipated to have low aqueous solubility at neutral pH, with increased solubility in acidic conditions, and good solubility in polar organic solvents. The molecule is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for systematically determining the definitive solubility and stability characteristics of this compound, which is essential for its further development and application in research and industry.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 72459-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-(4-Bromobenzyl)imidazole | 72459-46-2 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ajrconline.org [ajrconline.org]

- 11. biomedres.us [biomedres.us]

- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In Silico Modeling of 1-(4-bromobenzyl)-1H-imidazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1-(4-bromobenzyl)-1H-imidazole and its analogues, focusing on their interactions with the key antifungal target, Lanosterol 14α-demethylase (CYP51). As the incidence of fungal infections and resistance to existing therapies continues to rise, the rational design of novel antifungal agents is of paramount importance. In silico techniques such as molecular docking and molecular dynamics simulations offer powerful tools to elucidate binding mechanisms, predict affinities, and guide the development of more potent and selective inhibitors.

Core Focus: Inhibition of Lanosterol 14α-demethylase (CYP51)

Imidazole-based compounds are a well-established class of antifungal agents that function by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4][5] The inhibitory action of azole antifungals, including imidazoles, is primarily achieved through the coordination of a nitrogen atom (N-3 of the imidazole ring) to the heme iron atom within the active site of CYP51.[6][7] This interaction blocks the normal catalytic activity of the enzyme, which is the oxidative removal of the 14α-methyl group from lanosterol.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and in vitro studies of imidazole and triazole derivatives targeting CYP51. While specific data for this compound is not extensively published, the data for analogous compounds provide valuable insights into the expected binding affinities and inhibitory concentrations.

Table 1: Molecular Docking and In Vitro Activity of Azole Derivatives against Candida albicans CYP51

| Compound/Analog | Binding Affinity (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |

| Fluconazole | -8.1 | 0.31 | Heme, Tyr132 | [6][9] |

| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | Not Reported | 0.46 | Not Reported | [9] |

| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | Not Reported | 0.33 | Not Reported | [9] |

| 1,2,4-Triazine Derivative 2 | -8.2 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 3 | -8.7 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 4 | -11.2 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 5 | -9.9 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 6 | -11.9 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 7 | -9.2 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 8 | -8.9 | Not Reported | Not Reported | [6] |

| 1,2,4-Triazine Derivative 9 | -10.3 | Not Reported | Not Reported | [6] |

Table 2: Binding Affinity of Oxadiazole Derivatives against Candida albicans CYP51

| Compound | Binding Affinity (kcal mol−1) |

| UOSO10 | -8.8 |

| UOSO12 | -9.2 |

| UOSO13 | -9.8 |

| UOSO14 | -9.5 |

| Fluconazole | -8.5 |

Data for Table 2 was extracted from a study on oxadiazole derivatives targeting Candida CYP51, providing a comparative context for binding affinities.[7]

Experimental Protocols

This section outlines the generalized methodologies for key in silico experiments.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[10]

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Candida albicans CYP51, PDB ID: 5FSA) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site of the protein based on the co-crystallized ligand or from literature reports.

-

Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.

-

-